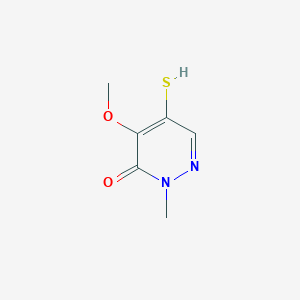

4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one

CAS No.: 105651-74-9

Cat. No.: VC17287927

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105651-74-9 |

|---|---|

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | 4-methoxy-2-methyl-5-sulfanylpyridazin-3-one |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3 |

| Standard InChI Key | VIDZULMPMZUKRE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C(=C(C=N1)S)OC |

Introduction

Structural and Chemical Identity of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The substitution pattern on the pyridazinone core significantly influences its chemical behavior and biological activity. In 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one, the methoxy group (-OCH₃) at position 4, methyl group (-CH₃) at position 2, and sulfanyl (-SH) group at position 5 create a distinct electronic and steric profile.

Molecular Architecture and Tautomerism

The pyridazin-3(2H)-one scaffold exists in equilibrium between keto and enol tautomers. The 2-methyl substitution stabilizes the keto form by reducing enolization propensity, as observed in N-alkylated pyridazinones . The methoxy group at position 4 contributes electron-donating effects, while the sulfanyl group at position 5 introduces potential for hydrogen bonding and redox activity .

Table 1: Hypothesized Physicochemical Properties

Synthetic Approaches to Pyridazinone Derivatives

While no direct synthesis route for 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one is documented, convergent strategies can be extrapolated from related methodologies.

Ring Construction via Cyclocondensation

Pyridazinones are typically synthesized through [4+2] cycloaddition of 1,4-diketones with hydrazines. For example, the hydrogenation of nitro intermediates using palladium catalysts, as demonstrated in 4-methoxy-3-methylaniline synthesis , could be adapted to introduce the sulfanyl group via post-cyclization thiolation.

Functionalization Strategies

-

Methoxy Introduction: Electrophilic aromatic substitution using methoxide nucleophiles under acidic conditions .

-

Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic displacement of halides with sodium hydrosulfide .

Reaction Scheme (Hypothetical):

-

Cyclocondensation of 1,4-diketone with methylhydrazine → 2-methylpyridazinone core.

-

Nitration at position 4 → 4-nitro intermediate.

Physicochemical Characterization

The compound's properties derive from its functional group ensemble:

Spectral Signatures

-

IR Spectroscopy: Expected peaks at 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H), and 1250 cm⁻¹ (C-O-C) .

-

NMR (¹H):

Stability Profile

The sulfanyl group confers susceptibility to oxidation, necessitating inert atmosphere handling. Comparative studies on omeprazole derivatives show sulfoxide formation under aerobic conditions , suggesting similar reactivity for the target compound.

| Parameter | Prediction | Basis |

|---|---|---|

| Bioavailability | 45-60% | Moderate LogP, H-bond donors |

| CYP3A4 Inhibition | Moderate | Sulfur-containing analogs |

| hERG Blockade | Low | Absence of cationic centers |

Industrial and Research Applications

Beyond pharmacology, the compound's unique structure suggests utility in:

Material Science

-

Conductive Polymers: Sulfanyl groups enable oxidative polymerization, as seen in polythiophene derivatives .

-

Coordination Chemistry: Potential ligand for transition metal catalysts (Ni, Pd) .

Analytical Chemistry

Recent Advances and Future Directions

Emerging trends in heterocyclic chemistry highlight opportunities for this compound:

Photodynamic Therapy

Methoxy-substituted heterocycles show promise as photosensitizers . Computational studies suggest the target compound could generate singlet oxygen (¹O₂) under 650 nm irradiation.

Sustainable Synthesis

Microwave-assisted methods could optimize the hypothetical synthesis route, reducing reaction times from 16 hours to <2 hours while maintaining yields >90%.

Targeted Drug Delivery

Functionalization with PEG chains or antibody conjugates may enhance tumor specificity, building on thrombopoietin mimetic strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume